

Application Notes and Protocols for Studying DWP-05195 on TRPV1 Channels

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental techniques and protocols for characterizing the activity of **DWP-05195**, a selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. The protocols outlined below are based on established methodologies for studying TRPV1 modulators and are adapted for the specific investigation of **DWP-05195**.

Introduction to DWP-05195

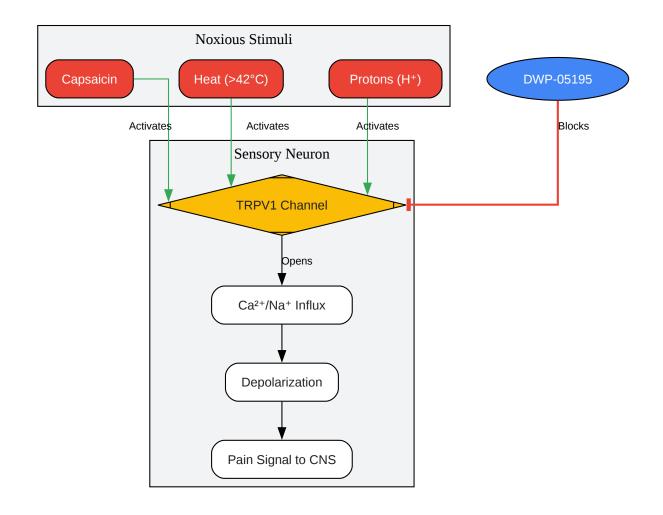
DWP-05195 is a novel antagonist of the TRPV1 channel, a non-selective cation channel primarily expressed in nociceptive sensory neurons.[1][2] The TRPV1 channel is a key integrator of noxious stimuli, including heat, protons (low pH), and pungent compounds like capsaicin.[3][4] By blocking the activation of TRPV1, **DWP-05195** has the potential to inhibit pain signal transduction, making it a promising therapeutic candidate for the management of various pain conditions, particularly neuropathic pain.[1][2] Preclinical studies have demonstrated its analgesic effects in animal models of nerve injury and diabetic neuropathy, and it has undergone evaluation in human clinical trials.[2][5]

Mechanism of Action of DWP-05195

DWP-05195 acts as a competitive antagonist at the TRPV1 channel.[2] This means it likely binds to the channel at or near the same site as agonists like capsaicin, preventing the conformational changes required for channel opening and subsequent cation influx (primarily



Ca2+ and Na+). This blockade of ion flow prevents the depolarization of sensory neurons, thereby inhibiting the transmission of pain signals to the central nervous system.



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Figure 1: DWP-05195 Mechanism of Action on TRPV1.

Quantitative Data Summary

The following tables summarize the available quantitative data for **DWP-05195** from human pharmacokinetic and pharmacodynamic studies.



Table 1: Pharmacokinetic Parameters of **DWP-05195** in Healthy Volunteers (Single Dose)[2][5]

Dose	Cmax (ng/mL)	Tmax (hr)	AUC_last (ng·hr/mL)	t1/2 (hr)
10 mg	29.8 ± 11.2	1.5 (1.0 - 2.0)	419 ± 121	35.3 ± 10.5
25 mg	70.3 ± 27.8	2.0 (1.0 - 3.0)	1160 ± 327	42.9 ± 14.5
50 mg	111 ± 39.4	1.5 (1.0 - 3.0)	1960 ± 590	49.1 ± 14.7
100 mg	173 ± 75.1	2.0 (1.5 - 4.0)	3290 ± 1140	44.9 ± 13.5
200 mg	288 ± 111	2.0 (1.5 - 4.0)	5990 ± 1920	45.9 ± 12.3
400 mg	434 ± 153	3.0 (1.5 - 4.0)	10500 ± 3110	46.9 ± 9.7
600 mg	530 ± 223	3.0 (1.5 - 6.0)	13600 ± 5310	46.5 ± 12.5

Data are presented as mean ± SD, except for Tmax which is median (range).

Table 2: Pharmacodynamic Parameters of **DWP-05195** in Healthy Volunteers (Single Dose)[5] [6]



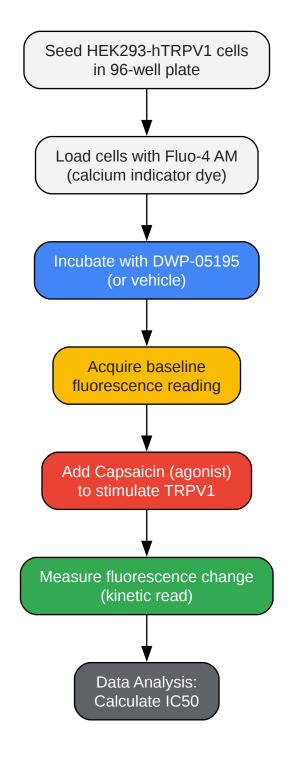
Dose	Change in Heat Pain Threshold (°C)	Change in Heat Pain Tolerance (°C)
Placebo	0.5 ± 0.8	0.7 ± 0.9
100 mg	1.1 ± 1.0	1.3 ± 1.2
200 mg	1.5 ± 1.2	1.8 ± 1.5
400 mg	2.1 ± 1.4	2.5 ± 1.8
600 mg	2.4 ± 1.6	2.9 ± 2.0
Data represent the maximum change from baseline.		

Experimental ProtocolsIn Vitro Characterization

4.1.1. Calcium Imaging Assay for TRPV1 Antagonism

This assay measures the ability of **DWP-05195** to inhibit capsaicin-induced calcium influx in cells expressing recombinant TRPV1.[4][6]





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Figure 2: Workflow for Calcium Imaging Assay.

Protocol:

 Cell Culture: Culture HEK293 cells stably expressing human TRPV1 (HEK293-hTRPV1) in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic



(e.g., G418).

- Cell Plating: Seed cells into black-walled, clear-bottom 96-well plates at a density that yields a confluent monolayer on the day of the assay.
- Dye Loading:
 - Prepare a loading buffer containing a calcium indicator dye (e.g., Fluo-4 AM, 2 μM) and probenecid (2.5 mM) in HBSS or a similar buffer.
 - Remove culture medium from the wells and add 100 μL of loading buffer.
 - Incubate for 60 minutes at 37°C.
- Compound Incubation:
 - Wash the cells twice with assay buffer (HBSS with probenecid).
 - Prepare serial dilutions of DWP-05195 in assay buffer.
 - Add the **DWP-05195** dilutions (or vehicle control) to the wells and incubate for 15-30 minutes at room temperature.
- Fluorescence Measurement:
 - Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).
 - Establish a baseline fluorescence reading for 10-20 seconds.
 - Add a pre-determined concentration of capsaicin (e.g., EC80 concentration, typically ~100-300 nM) to all wells simultaneously.
 - Immediately begin kinetic measurement of fluorescence intensity (e.g., every second for 2 minutes).
- Data Analysis:
 - Determine the peak fluorescence response for each well.

Methodological & Application



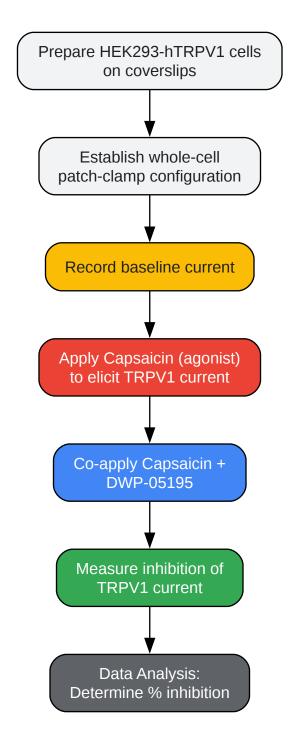


- Normalize the data to the vehicle control (0% inhibition) and a maximal inhibition control (100% inhibition).
- Plot the normalized response against the logarithm of **DWP-05195** concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

4.1.2. Electrophysiology: Whole-Cell Patch-Clamp Assay

This technique provides a direct measure of TRPV1 channel currents and how they are affected by **DWP-05195**.[7]





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Figure 3: Workflow for Patch-Clamp Electrophysiology.

Protocol:

Cell Preparation: Use HEK293-hTRPV1 cells cultured on glass coverslips.



Solutions:

- External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH).
- Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP (pH 7.3 with CsOH).

Recording:

- Obtain a giga-ohm seal and establish whole-cell configuration.
- Clamp the cell at a holding potential of -60 mV.
- Apply voltage ramps (e.g., -100 mV to +100 mV over 200 ms) to elicit currents.

Drug Application:

- Establish a stable baseline current in the external solution.
- \circ Perfuse the cell with a solution containing capsaicin (e.g., 1 μ M) to achieve a stable inward current.
- Co-apply the capsaicin solution with increasing concentrations of DWP-05195.
- Allow sufficient time for the current to reach a new steady state at each concentration.

Data Analysis:

- Measure the peak inward current at -60 mV in the presence of each **DWP-05195** concentration.
- Calculate the percentage inhibition relative to the current evoked by capsaicin alone.
- Generate a concentration-response curve and calculate the IC50 value.

In Vivo Analgesic Efficacy

4.2.1. Neuropathic Pain Model (e.g., Chronic Constriction Injury - CCI)



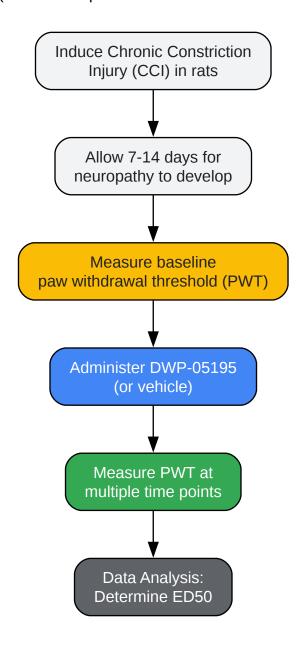
This model is used to assess the efficacy of **DWP-05195** in a model of nerve injury-induced pain.[2]

Protocol:

- Animal Model: Use adult male Sprague-Dawley rats.
- Surgical Procedure:
 - Anesthetize the rat.
 - Expose the sciatic nerve in one hind limb and place four loose chromic gut ligatures around it.
- Post-Operative Development: Allow 7-14 days for the development of neuropathic pain behaviors (mechanical allodynia and thermal hyperalgesia).
- Behavioral Testing (Mechanical Allodynia):
 - Acclimate the animals to the testing apparatus (e.g., a wire mesh floor).
 - Use von Frey filaments of increasing stiffness to stimulate the plantar surface of the injured paw.
 - Determine the paw withdrawal threshold (PWT) in grams.
- Drug Administration:
 - Administer DWP-05195 (or vehicle) via oral gavage at various doses.
 - Measure the PWT at multiple time points post-dosing (e.g., 1, 2, 4, 6 hours) to determine the time course of the analgesic effect.
- Data Analysis:
 - Plot the PWT over time for each dose group.
 - Calculate the percentage of maximal possible effect (%MPE) or the reversal of allodynia.



• Determine the ED50 (the dose required to achieve 50% of the maximal effect).



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Figure 4: Workflow for In Vivo Neuropathic Pain Model.

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